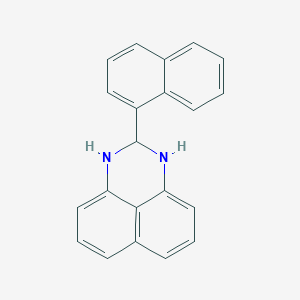
2-methoxybenzaldehyde N-1-adamantylsemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(ADAMANTAN-1-YL)-1-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]UREA is a synthetic organic compound that features an adamantane moiety, a methoxyphenyl group, and a urea linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ADAMANTAN-1-YL)-1-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]UREA typically involves the following steps:
Formation of the Schiff Base: The reaction between adamantane-1-amine and 2-methoxybenzaldehyde under acidic or basic conditions to form the Schiff base.
Urea Formation: The Schiff base is then reacted with an isocyanate or a urea derivative to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the Schiff base or the urea linkage.
Substitution: The adamantane moiety may undergo substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidation Products: Oxidized derivatives of the methoxyphenyl group.
Reduction Products: Reduced forms of the Schiff base or urea linkage.
Substitution Products: Substituted adamantane derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential antiviral, antibacterial, and anticancer agent.
Industry: As an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 3-(ADAMANTAN-1-YL)-1-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]UREA would depend on its specific application:
Antiviral: Inhibition of viral replication by targeting viral enzymes or proteins.
Antibacterial: Disruption of bacterial cell wall synthesis or function.
Anticancer: Induction of apoptosis or inhibition of cell proliferation through interaction with specific molecular targets.
類似化合物との比較
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane moiety.
Rimantadine: Another antiviral drug with structural similarities.
Uniqueness
3-(ADAMANTAN-1-YL)-1-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]UREA is unique due to its combination of an adamantane moiety, a methoxyphenyl group, and a urea linkage, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
分子式 |
C19H25N3O2 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
1-(1-adamantyl)-3-[(E)-(2-methoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C19H25N3O2/c1-24-17-5-3-2-4-16(17)12-20-22-18(23)21-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,12-15H,6-11H2,1H3,(H2,21,22,23)/b20-12+ |
InChIキー |
CACWLDGKXORDKR-UDWIEESQSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=N/NC(=O)NC23CC4CC(C2)CC(C4)C3 |
正規SMILES |
COC1=CC=CC=C1C=NNC(=O)NC23CC4CC(C2)CC(C4)C3 |
溶解性 |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11665067.png)
![Ethyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11665070.png)
![2-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11665072.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11665078.png)
![ethyl (2Z)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665080.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11665083.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(4-methylphenyl)methylidene]propanohydrazide](/img/structure/B11665087.png)

![(5Z)-5-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665104.png)
![(5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11665108.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11665113.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665115.png)

![N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B11665142.png)
